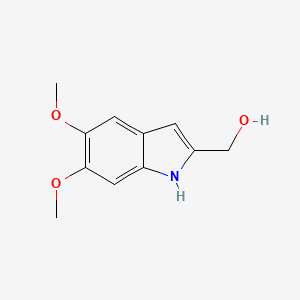![molecular formula C30H34O5Si B14031186 tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane](/img/structure/B14031186.png)
tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal is a synthetic organic compound often used in carbohydrate chemistry. It is a derivative of D-glucal, a sugar molecule, and is modified with protective groups to facilitate specific chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucal are protected using tert-butyldiphenylsilyl chloride and 4-methoxybenzylidene to prevent unwanted reactions.
Reaction Conditions: These reactions are usually carried out in the presence of a base such as imidazole or pyridine, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated equipment to ensure consistency and purity. The reaction conditions are optimized for yield and efficiency.
化学反応の分析
Types of Reactions
3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of protective groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in solvents like dichloromethane.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various acids or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction would yield alcohols.
科学的研究の応用
3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal involves its role as a protected sugar derivative. The protective groups prevent unwanted reactions during synthesis, allowing for selective modification of the sugar molecule. The molecular targets and pathways involved depend on the specific application and the final product being synthesized.
類似化合物との比較
Similar Compounds
3-O-tert-Butyldiphenylsilyl-D-glucal: Lacks the 4,6-O-(4-methoxybenzylidene) group.
4,6-O-(4-methoxybenzylidene)-D-glucal: Lacks the 3-O-tert-Butyldiphenylsilyl group.
Uniqueness
3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal is unique due to the combination of protective groups, which allows for selective reactions and modifications that are not possible with other similar compounds.
特性
分子式 |
C30H34O5Si |
|---|---|
分子量 |
502.7 g/mol |
IUPAC名 |
[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C30H34O5Si/c1-30(2,3)36(24-11-7-5-8-12-24,25-13-9-6-10-14-25)35-26-19-20-32-27-21-33-29(34-28(26)27)22-15-17-23(31-4)18-16-22/h5-20,26-29H,21H2,1-4H3/t26-,27-,28+,29?/m1/s1 |
InChIキー |
GPGWYHWCOKUTGD-HFVNIMEJSA-N |
異性体SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C=CO[C@H]4[C@H]3OC(OC4)C5=CC=C(C=C5)OC |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC4C3OC(OC4)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


palladium(II)](/img/structure/B14031108.png)
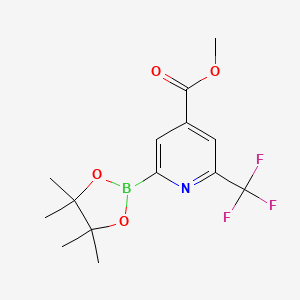
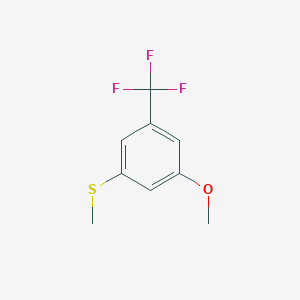
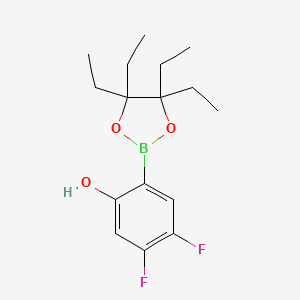
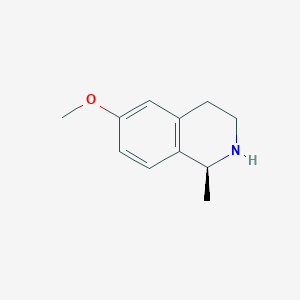
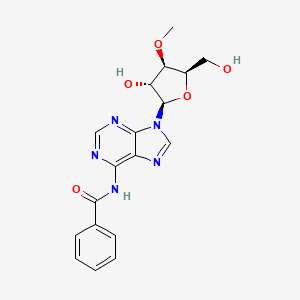
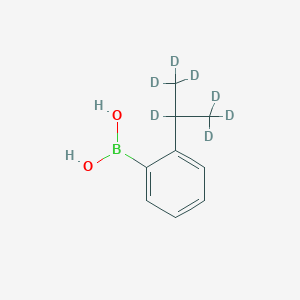

![N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14031164.png)
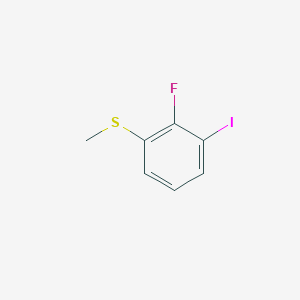
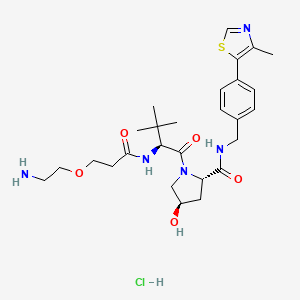
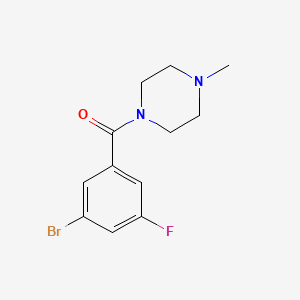
![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)
